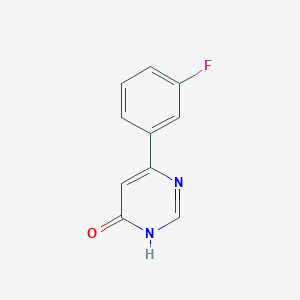

6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine reveals a complex three-dimensional structure characterized by the interaction between the dihydropyrimidine ring and the fluorinated phenyl substituent. The compound exhibits a molecular weight of 190.17 grams per mole and possesses the International Union of Pure and Applied Chemistry name 4-(3-fluorophenyl)-1H-pyrimidin-6-one. The Simplified Molecular Input Line Entry System representation C1=CC(=CC(=C1)F)C2=CC(=O)NC=N2 clearly demonstrates the connectivity pattern between the fluorophenyl ring and the dihydropyrimidine core.

Crystallographic studies of related dihydropyrimidine derivatives provide valuable insights into the general structural characteristics of this compound class. Analysis of similar compounds reveals that the dihydropyrimidine ring typically adopts a flattened envelope conformation, with the sp3-hybridized carbon atom forming the flap portion of the envelope. The dihedral angle between the least-squares planes of the benzene ring and the dihydropyrimidine ring represents a critical geometric parameter that influences the overall molecular conformation and stability.

Comparative crystallographic data from related structures indicates that dihedral angles in dihydropyrimidine derivatives typically range from approximately 75 degrees to 88 degrees. For instance, in ethyl-6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the dihedral angle measures 87.08 degrees, while in ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this angle is 75.25 degrees. These variations suggest that substituent effects significantly influence the relative orientation of the aromatic and heterocyclic ring systems.

The molecular structure exhibits C1 point group symmetry due to the overall asymmetry introduced by the fluorine substitution pattern. This asymmetric character classifies the molecule as an asymmetric top, which has important implications for spectroscopic analysis and molecular recognition processes. The fluorine atom positioning at the meta position of the phenyl ring creates a unique electronic environment that influences both the molecular geometry and the electronic distribution throughout the conjugated system.

Electronic Structure and Tautomeric Forms

The electronic structure of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is characterized by complex tautomeric equilibria that significantly influence its chemical behavior and stability. The compound exists in multiple tautomeric forms, with the primary equilibrium occurring between the 1,4-dihydropyrimidine and 1,6-dihydropyrimidine configurations. Density functional theory calculations provide essential insights into the relative stability and electronic characteristics of these tautomeric forms.

The compound demonstrates tautomeric behavior similar to other dihydropyrimidine derivatives, where the keto-enol equilibrium plays a fundamental role in determining the predominant structural form. According to PubChem data, the compound can be represented as both 4-(3-fluorophenyl)-1H-pyrimidin-6-one and 6-(3-fluorophenyl)pyrimidin-4-ol, highlighting the tautomeric relationship between the keto and enol forms. This tautomerism is particularly important because it affects the compound's reactivity, solubility, and biological activity.

Studies of related dihydropyrimidine derivatives reveal that substituent effects significantly influence tautomeric equilibria. The presence of the 3-fluorophenyl group introduces electron-withdrawing characteristics that stabilize certain tautomeric forms over others. Research on similar compounds indicates that electron-withdrawing groups tend to favor the 1,6-dihydropyrimidine tautomer due to extended conjugation along three double bonds. This extended conjugation provides thermodynamic stabilization that makes the 1,6-dihydro form more favorable in various solvent systems.

The electronic properties of dihydropyrimidines are often characterized through Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations using time-dependent density functional theory methods. These calculations provide critical information about the electronic transitions, charge distribution, and chemical reactivity of the compound. The fluorine substitution at the meta position of the phenyl ring creates a unique electronic environment that influences the orbital energies and electronic transitions.

Mulliken atomic charge analysis reveals the charge distribution patterns within the molecule, which are essential for understanding its chemical reactivity and intermolecular interactions. The electronegative fluorine atom creates a localized negative charge that influences the overall dipole moment and hydrogen bonding capabilities of the molecule. This electronic influence extends through the conjugated system, affecting the electron density distribution in both the phenyl ring and the dihydropyrimidine core.

Comparative Analysis with Related Dihydropyrimidine Derivatives

Comparative analysis with related dihydropyrimidine derivatives reveals important structure-activity relationships and provides insights into the unique characteristics of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine. The compound belongs to the broader class of phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The pyrimidine core consists of a six-membered ring with four carbon atoms and two nitrogen centers positioned at the 1- and 3-ring positions.

Analysis of the closely related 6-Oxo-4-(4-fluorophenyl)-1,6-dihydropyrimidine provides valuable comparative data. Both compounds share the same molecular formula C10H7FN2O and nearly identical molecular weights (190.17 versus 190.177 grams per mole), but differ in the fluorine substitution pattern. The 4-fluorophenyl derivative exhibits extremely weak basic character based on its predicted acid dissociation constant value, suggesting that the 3-fluorophenyl analog likely demonstrates similar acid-base behavior.

Table 1: Comparative Molecular Properties of Fluorinated Dihydropyrimidine Derivatives

| Compound | Fluorine Position | Molecular Weight (g/mol) | Chemical Abstracts Service Number | International Chemical Identifier Key |

|---|---|---|---|---|

| 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine | Meta | 190.17 | 85979-56-2 | YWRPJIHIQQSAFE-UHFFFAOYSA-N |

| 6-Oxo-4-(4-fluorophenyl)-1,6-dihydropyrimidine | Para | 190.177 | 85979-57-3 | UWDUMRWLLYZYBY-UHFFFAOYSA-N |

The tautomeric behavior of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine can be compared with extensively studied dihydropyrimidine derivatives to understand the influence of fluorine substitution patterns. Research on 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones demonstrates that tautomeric ratios are highly dependent on solvent polarity and substituent electronic effects. The meta-fluorine substitution in the target compound likely influences tautomeric equilibria differently compared to para-substituted analogs due to distinct electronic and steric effects.

Studies of substituted dihydropyrimidines reveal that dihedral angles between aromatic rings significantly influence molecular stability and biological activity. The 3-fluorophenyl substitution pattern in the target compound likely produces different dihedral angle preferences compared to other substitution patterns, affecting the overall molecular conformation and intermolecular interactions. These geometric differences have important implications for crystal packing, solubility, and potential biological activity.

Table 2: Structural Characteristics of Dihydropyrimidine Derivatives

The electronic properties of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine can be contextualized through comparison with computational studies of related dihydropyrimidine derivatives. Density functional theory calculations using the B3LYP method with 6-311G(d,p) basis sets typically provide reliable structural and electronic property predictions for this compound class. The meta-fluorine substitution likely produces unique electronic characteristics compared to other halogen substitution patterns or electron-withdrawing groups.

Analysis of hydrogen bonding patterns in related dihydropyrimidine crystal structures reveals common intermolecular interaction motifs that likely apply to the target compound. Typical hydrogen bonding patterns include nitrogen-hydrogen to oxygen interactions that form characteristic dimer structures with R22(8) ring motifs. These hydrogen bonding patterns significantly influence crystal packing, melting points, and solubility characteristics of dihydropyrimidine derivatives.

Properties

IUPAC Name |

4-(3-fluorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRPJIHIQQSAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286972 | |

| Record name | 6-(3-Fluorophenyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-56-2 | |

| Record name | 6-(3-Fluorophenyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Fluorophenyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of Aromatic Aldehyde Intermediate

- Starting from 3-fluorobenzylamine or related precursors, aromatic chloroacetamides are synthesized by reaction with chloroacetyl chloride.

- These chloroacetamides are then converted to the corresponding aldehydes by reaction with 4-hydroxybenzaldehyde in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in ethanol under reflux for 24 hours.

Step 2: Formation of 4-Aryl-5-cyano-2-methylthio-6-oxo-1,6-dihydropyrimidine

- The aldehyde intermediates are reacted with ethyl cyanoacetate and S-methylisothiourea hemisulfate in ethanol under reflux conditions.

- This reaction forms the 4-aryl-5-cyano-2-methylthio-6-oxo-1,6-dihydropyrimidine derivatives.

- The reaction proceeds via a one-pot multicomponent condensation, yielding the dihydropyrimidine core with methylthio substitution at the 2-position.

Step 3: Post-synthetic Modifications (Optional)

- Hydrazinolysis of the methylthio group can be performed to obtain 2-hydrazino derivatives.

- Methylation or other alkylation steps can be introduced to modify the 1-position nitrogen or other sites on the ring.

- Purification is typically achieved by recrystallization or chromatographic methods.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic amine + chloroacetyl chloride | Room temp | 2-4 h | 70-85 | Formation of chloroacetamide |

| 2 | Chloroacetamide + 4-hydroxybenzaldehyde, K2CO3, KI, EtOH reflux | Reflux (~78°C) | 24 h | 65-80 | Aldehyde intermediate formation |

| 3 | Aldehyde + ethyl cyanoacetate + S-methylisothiourea hemisulfate, EtOH reflux | Reflux (~78°C) | 6-12 h | 60-75 | Formation of dihydropyrimidine derivative |

Spectroscopic and Analytical Data Supporting Structure

- 1H NMR : The disappearance of aldehyde proton singlet (~9.9 ppm) and appearance of broad singlet for pyrimidine NH (~6.5-7.0 ppm) confirm ring closure.

- The methylthio group shows a sharp singlet around 2.3-2.7 ppm.

- Aromatic protons appear in the expected region (~7.0-8.0 ppm), consistent with the 3-fluorophenyl substitution.

- Mass Spectrometry and HPLC confirm molecular weight and purity.

- Compounds are stable as solids at room temperature.

Alternative Synthetic Routes

- Some patents describe the use of guanidine hydrochloride, fluorobenzaldehydes, and beta-ketoesters in DMF with bases like sodium carbonate or potassium carbonate at 70°C to form related dihydropyrimidine carboxylates, which can be further modified to the target compound.

- Oxidation or substitution reactions on preformed dihydropyrimidines allow for the introduction of fluorophenyl groups or other functional groups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions at different positions of the pyrimidine ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include derivatives with additional functional groups, such as hydroxyl, amino, and halogen groups, which can further expand the compound's utility in various applications.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a lead scaffold for the development of new drugs targeting various diseases. Its structural characteristics allow for modifications that can enhance its pharmacological properties. Research indicates that derivatives of this compound exhibit notable antimicrobial and anticancer activities, making them candidates for further exploration in drug development .

Case Study: Antibacterial Activity

A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. The half-maximal effective concentration (EC50) values were recorded at 15.5 µg/mL and 14.7 µg/mL, respectively, outperforming commercial antibacterial agents .

Chemical Biology

In chemical biology, 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is investigated for its interactions with biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential side effects. Interaction studies have focused on binding affinities with various enzymes and receptors, which can inform its pharmacokinetics and pharmacodynamics .

Agrochemical Applications

The compound has shown promise in agrochemical research, particularly in developing new pesticides or fungicides. Its derivatives have been evaluated for their effectiveness against bacterial pathogens in crops, indicating potential utility in agricultural settings .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine derivatives against various bacterial strains. These compounds can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have reported that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine derivatives. Variations in substituent groups on the pyrimidine ring can significantly influence biological activity. For instance, the presence of fluorine enhances lipophilicity and membrane permeability, potentially improving therapeutic effects .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Key Observations:

The cyano and 4-chlorophenylamino groups in the compound from may increase steric hindrance or hydrogen-bonding capacity, affecting target binding. Trifluoromethylstyryl substituents () introduce pronounced hydrophobicity, which could impact membrane permeability but risk reduced aqueous solubility.

Tautomerism and Stability :

- The 1,6-dihydro tautomer observed in the target compound (vs. 1,4-dihydro forms in other dihydropyrimidines) may stabilize specific conformations critical for enzyme inhibition .

Biological Activity

6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its pharmacological potential.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorophenyl group, which significantly influences its biological activity. The molecular formula is CHFNO with a molecular weight of approximately 234.18 g/mol. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Anticancer Activity

Research has indicated that compounds structurally related to 6-oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine demonstrate significant anticancer properties. For instance, studies have shown that similar dihydropyrimidine derivatives exhibit selective inhibition against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4c | A549 (Lung) | 0.61 ± 0.19 |

| 4d | HepG2 (Liver) | 0.51 ± 0.13 |

| 5b | MDA-MB-231 (Breast) | 2.49 - 19.51 |

These results suggest that modifications at the C-4 position can lead to enhanced cytotoxicity against tumor cells, with some derivatives showing IC values in the sub-micromolar range .

Antiviral Activity

In vitro evaluations have also highlighted the antiviral potential of dihydropyrimidine derivatives. For example, compounds similar to 6-oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine have been tested for their ability to inhibit HIV integrase activity, revealing selective inhibition with sub-micromolar activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the pyrimidine ring significantly affects biological activity. For instance, compounds with electron-withdrawing groups like fluorine on the phenyl ring generally exhibit enhanced potency against cancer cell lines compared to their unsubstituted analogs .

Case Studies

Several case studies have documented the efficacy of dihydropyrimidines in clinical settings:

- Antitumor Efficacy : A study demonstrated that a series of dihydropyrimidinones showed promising results against human gastric cancer cell lines, with growth inhibition rates reaching up to 84% at concentrations of 40 µg/mL .

- Antibacterial Activity : Another investigation highlighted the antibacterial properties of pyrimidine derivatives against plant pathogens, with some compounds achieving EC values as low as 14.7 µg/mL against Ralstonia solanacearum .

Q & A

Q. What are the optimal synthetic routes for 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with condensation of urea derivatives with fluorinated phenyl precursors. Key steps include:

- Cyclization : Using urea or thiourea with β-keto esters under acidic or basic conditions to form the dihydropyrimidine core .

- Fluorophenyl incorporation : Electrophilic substitution or Suzuki coupling to introduce the 3-fluorophenyl group, requiring palladium catalysts in anhydrous solvents like 1,4-dioxane .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility, while temperature control (80–100°C) minimizes side reactions .

Critical factors : pH adjustment (6–8) during cyclization improves yield (≥70%), and inert atmospheres prevent oxidation of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR :

- Dihydropyrimidine ring : Protons at δ 5.5–6.5 ppm (NH and CH groups); carbonyl carbons at δ 160–170 ppm .

- 3-Fluorophenyl : Distinct splitting patterns (doublets of doublets) for aromatic protons due to meta-fluorine substitution .

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ consistent with m/z 235.2 (calculated for C₁₀H₈FN₃O₂) .

Advanced Questions

Q. How does the electron-withdrawing fluorine substituent on the phenyl ring influence the compound’s reactivity in nucleophilic/electrophilic reactions?

The 3-fluorophenyl group:

- Activates electrophilic substitution : Fluorine’s -I effect directs electrophiles to the ortho/para positions, enabling halogenation or nitration .

- Deactivates nucleophilic attack : Electron withdrawal reduces nucleophilic aromatic substitution (NAS) rates compared to non-fluorinated analogs.

- Case study : In Suzuki-Miyaura coupling, fluorine enhances stability of boronate intermediates, improving cross-coupling efficiency with aryl halides .

Contradiction note : Fluorine’s steric effects may hinder reactions in crowded aromatic systems, requiring careful reagent selection .

Q. What strategies can resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition efficacy?

- Assay standardization :

- Structural analogs : Compare activity of 6-oxo derivatives with 6-thio or 6-amino variants to isolate the role of the carbonyl group .

- Computational docking : Perform molecular dynamics simulations to assess binding mode variations caused by fluorine’s electrostatic effects .

Q. How can computational modeling (e.g., DFT) predict reaction pathways or binding interactions, and what are the limitations?

- Applications :

- Reaction mechanisms : DFT calculates activation energies for cyclization steps, identifying rate-limiting stages (e.g., urea deprotonation) .

- Binding affinity : Docking studies with kinases (e.g., EGFR) predict hydrogen bonding between the 6-oxo group and catalytic lysine residues .

- Limitations :

- Neglects solvent effects unless explicit solvation models are used.

- Overestimates binding energies for flexible targets (e.g., disordered protein regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.